BenchChemオンラインストアへようこそ!

(methylenecyclopropyl)acetyl-CoA

Short-chain acyl-CoA dehydrogenase SCAD fatty acid β-oxidation

(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA; CAS 56898-43-2) is a mechanism-based, irreversible inhibitor of multiple mitochondrial flavoprotein acyl-CoA dehydrogenases. It is the activated CoA ester metabolite of hypoglycin A, the toxic amino acid from Blighia sapida (ackee fruit), and serves as a causative agent in Jamaican vomiting sickness.

Molecular Formula C27H38N7O17P3S-4
Molecular Weight 857.6 g/mol
Cat. No. B15547391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(methylenecyclopropyl)acetyl-CoA
Molecular FormulaC27H38N7O17P3S-4
Molecular Weight857.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/p-4/t15?,16-,20-,21-,22+,26-/m1/s1
InChIKeyLRZLYYOBCYKACZ-SNIDVWGTSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) Procurement Guide for Selective Acyl-CoA Dehydrogenase Research


(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA; CAS 56898-43-2) is a mechanism-based, irreversible inhibitor of multiple mitochondrial flavoprotein acyl-CoA dehydrogenases [1]. It is the activated CoA ester metabolite of hypoglycin A, the toxic amino acid from Blighia sapida (ackee fruit), and serves as a causative agent in Jamaican vomiting sickness [2]. Unlike competitive substrate analogs, MCPA-CoA functions as a suicide substrate that covalently modifies enzyme-bound flavin adenine dinucleotide (FAD), producing permanent inactivation [1]. Its selective inhibition profile across short-chain (SCAD), medium-chain (MCAD), and isovaleryl-CoA (IVD) dehydrogenases—coupled with differential kinetics against each isozyme—makes it a valuable research tool for dissecting fatty acid and branched-chain amino acid oxidation pathways.

Why Generic Methylenecyclopropylacetyl-CoA Analogs Cannot Substitute for MCPA-CoA in β-Oxidation Studies


Substituting MCPA-CoA with structural analogs such as hexyl-substituted methylenecyclopropyl acetyl-CoA (C6MCPA) or spiropentane acetyl-CoA (SPA-CoA) fundamentally alters enzyme selectivity profiles [1]. Direct comparative studies demonstrate that the parent MCPA-CoA rapidly inactivates SCAD, inhibits MCAD more slowly, and has no effect on LCAD or VLCAD, whereas C6MCPA—differing only by a hexyl substituent on the cyclopropane ring—shows a nearly inverted specificity: rapid inactivation of MCAD and LCAD with SCAD essentially unaffected [1]. This divergence arises because inhibition specificity mirrors the substrate specificity of the respective target acyl-CoA dehydrogenases [1]. Consequently, procurement of MCPA-CoA specifically, rather than a substituted analog, is essential for experiments requiring selective SCAD or IVD inactivation without confounding LCAD or VLCAD inhibition. Below, quantifiable differential evidence is provided to guide informed selection.

Quantitative Differentiation Evidence for (Methylenecyclopropyl)acetyl-CoA Versus Comparators


SCAD vs MCAD Differential Inhibition Kinetics: MCPA-CoA Rapidly Inactivates SCAD While Sparing LCAD/VLCAD

MCPA-CoA exhibits distinct, quantifiable differential inhibition kinetics across acyl-CoA dehydrogenase isozymes. Against purified rat liver SCAD (EC 1.3.8.1), MCPA-CoA at 0.0025 mM produces 50% inhibition within 2.2 minutes; preincubation with one molar equivalent of the natural substrate butyryl-CoA extends the half-life to 38 minutes, demonstrating active-site protection [1]. In contrast, against MCAD (EC 1.3.8.7), MCPA-CoA displays biphasic kinetics with a rapid initial inactivation phase (half-life 1.3 minutes over 2 minutes), followed by a slower decline resulting in 95% activity loss after 30 minutes [1]. Crucially, no inhibition of long-chain acyl-CoA dehydrogenase (LCAD) is observed under identical conditions [1]. This isozyme selectivity differs markedly from the hexyl-substituted analog C6MCPA, which rapidly inactivates MCAD and LCAD while leaving SCAD essentially unaffected [2].

Short-chain acyl-CoA dehydrogenase SCAD fatty acid β-oxidation enzyme kinetics

Isovaleryl-CoA Dehydrogenase (IVD) Ki Determination and Substrate Protection Ratio

MCPA-CoA potently inhibits human isovaleryl-CoA dehydrogenase (IVD; EC 1.3.8.4), a key enzyme in leucine catabolism. In normal human fibroblast assays, the Ki for IVD inhibition by MCPA-CoA is approximately 2 µM [1]. Under the same assay conditions, the natural substrate isovaleryl-CoA exhibits a Km of 22 µM with a Vmax of 51 pmol ³H₂O/min/mg protein [1]. The Ki being approximately 11-fold lower than the substrate Km indicates high-affinity binding that effectively competes with endogenous substrate. In rat liver IVD preparations, MCPA-CoA at 0.01 mM produces complete inhibition; at 0.001 mM, 21% activity remains in human enzyme [2]. This contrasts with the weaker inhibition profile of MCPA-CoA against methylmalonyl-CoA mutase, where the Ki₁ is 0.41 ± 0.12 mM—approximately 200-fold higher than the IVD Ki, confirming enzyme selectivity [3].

Isovaleryl-CoA dehydrogenase branched-chain amino acid metabolism IVD Ki determination

Concentration-Dependent Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Butyryl-CoA Dehydrogenase

MCPA-CoA produces concentration-dependent inhibition of short-chain acyl-CoA dehydrogenase (SCAD; EC 1.3.8.1) and butyryl-CoA dehydrogenase activity. In partially purified rabbit liver enzyme preparations, MCPA-CoA at 13 µM strongly inhibits butyryl-CoA dehydrogenase with butyryl-CoA as substrate, while showing far weaker inhibition when palmitoyl-CoA is used as substrate for other acyl-CoA dehydrogenases in the mixture [1]. In purified human SCAD preparations, MCPA-CoA at 0.001 mM leaves 21% residual activity; at 0.01 mM, only 3% activity remains [2]. In rat liver SCAD, complete inhibition is observed at 0.01 mM [2]. The inhibitory effect is not due to a reaction product—unlike normal substrates, MCPA-CoA itself is the inhibitory species [1]. Substrate protection is demonstrable: 0.0025 mM MCPA-CoA produces 50% inhibition after 2.2 minutes, but preincubation with 1 molar equivalent of butyryl-CoA extends the half-life to 38 minutes [3].

Short-chain acyl-CoA dehydrogenase SCAD butyryl-CoA dehydrogenase concentration-response

Mechanistic Differentiation: Irreversible Suicide Substrate with FAD Covalent Modification

MCPA-CoA functions as a mechanism-based, irreversible suicide substrate, distinguishing it from reversible competitive inhibitors. Against pig kidney general acyl-CoA dehydrogenase, MCPA-CoA irreversibly inactivates the enzyme to less than 2% of native activity [1]. During inactivation, approximately 80% of the enzyme-bound FAD is covalently and irreversibly modified; the remaining ~20% inhibition may result from protein modification [1]. Octanoyl-CoA, a natural substrate, affords strong protection against this inactivation, confirming active-site targeting [1]. In contrast, inhibition of human methylmalonyl-CoA mutase by MCPA-CoA is reversible and mixed-type with respect to substrate methylmalonyl-CoA, with substantially weaker affinity (Ki₁ = 0.41 ± 0.12 mM; Ki₂ = 2 ± 0.34 mM) [2]. The partition ratio for MCAD inactivation under aerobic conditions is nearly 1, but under anaerobic incubation the ratio approaches 0, demonstrating that oxygen trapping of radical intermediates influences inactivation efficiency [3].

Flavoprotein inhibition suicide substrate FAD modification irreversible inhibition

Stereoisomer Differential Inhibition Kinetics for MCAD Inactivation

The (R)- and (S)-stereoisomers of MCPA-CoA exhibit quantifiable differences in inactivation kinetics against medium-chain acyl-CoA dehydrogenase (MCAD). Both stereoisomers are potent inhibitors, but the (R)-isomer produces faster inactivation than the (S)-isomer [1]. At 0.0155 mM, the (R)-(-)-isomer achieves almost complete inactivation of MCAD after 5 minutes [1]. Some studies report stereospecific inactivation with faster kinetics for the (R)-enantiomer [1], while other experimental conditions suggest non-stereospecific inactivation where both isomers remain potent [1]. This stereochemical nuance is absent in achiral inhibitors such as 2-octynoyl-CoA, which modifies Glu401 of MCAD via a distinct mechanism [2]. The differential isomer kinetics provide a tool for probing active-site geometry and substrate-binding pocket chirality in acyl-CoA dehydrogenases.

Stereospecific inhibition MCAD chiral pharmacology acyl-CoA dehydrogenase

Substrate Protection Reversal Kinetics: Butyryl-CoA Extends SCAD Half-Life 17-Fold

The presence of natural substrate butyryl-CoA quantitatively protects SCAD against MCPA-CoA inactivation, providing a reversible control mechanism for experimental design. In purified rat liver SCAD, 0.0025 mM MCPA-CoA alone produces 50% inhibition within 2.2 minutes (t₁/₂ = 2.2 min) [1]. Preincubation with 1 molar equivalent of butyryl-CoA (substrate:enzyme = 1:1) extends the inactivation half-life to 38 minutes [1]. This represents a 17.3-fold extension of the half-life, demonstrating competitive protection at the active site. The protection is substrate-specific: butyryl-CoA provides strong protection, whereas palmitoyl-CoA (a poor SCAD substrate) provides minimal protection [2]. This differential protection confirms that MCPA-CoA targets the substrate-binding pocket and that the degree of protection correlates with substrate affinity for the respective isozyme.

Substrate protection SCAD active-site competition enzyme kinetics

Validated Research Applications of (Methylenecyclopropyl)acetyl-CoA Based on Quantified Enzyme Selectivity


SCAD-Specific Functional Knockout Studies in Intact Mitochondrial Preparations

MCPA-CoA at 10-13 µM can be used to selectively ablate short-chain acyl-CoA dehydrogenase activity (>97% inhibition at 10 µM) while sparing LCAD and VLCAD activity [1]. This enables researchers to study the metabolic consequences of isolated SCAD deficiency without confounding inhibition of medium- or long-chain fatty acid oxidation. Butyryl-CoA (1 molar equivalent) can be co-administered to competitively protect SCAD in control samples, providing a clean experimental comparison. In contrast, C6MCPA or SPA-CoA cannot achieve this selectivity profile as they preferentially target MCAD/LCAD or exhibit distinct isozyme patterns [2].

Isovaleryl-CoA Dehydrogenase (IVD) Inhibition for Branched-Chain Amino Acid Catabolism Studies

MCPA-CoA inhibits human IVD with a Ki of 2 µM, approximately 11-fold lower than the Km for the natural substrate isovaleryl-CoA (22 µM) [3]. At 0.01 mM, MCPA-CoA produces complete IVD inhibition in both rat and human enzyme preparations [4]. This potency enables investigators to recapitulate the biochemical phenotype of isovaleric acidemia in cellular or isolated mitochondrial models. The 200-fold lower affinity for methylmalonyl-CoA mutase (Ki₁ = 0.41 mM) ensures that IVD inhibition can be achieved at concentrations that do not substantially perturb cobalamin-dependent metabolism [5].

Mechanistic Studies of Suicide Substrate-Mediated Flavoprotein Inactivation

MCPA-CoA serves as a prototypical suicide substrate for investigating mechanism-based, irreversible flavoprotein inactivation. The compound produces <2% residual activity in general acyl-CoA dehydrogenase with 80% of FAD covalently modified [6]. The ability to manipulate the partition ratio via oxygen availability (aerobic partition ratio ~1; anaerobic ~0) [7] makes MCPA-CoA uniquely suited for probing radical-mediated inactivation mechanisms and oxygen-trapping pathways. This application cannot be replicated with reversible CoA-ester inhibitors or competitive substrate analogs.

Stereochemical Probe for Acyl-CoA Dehydrogenase Active-Site Geometry

The differential inactivation kinetics of (R)- and (S)-MCPA-CoA stereoisomers—with the (R)-isomer exhibiting faster inactivation against MCAD (near-complete inactivation at 0.0155 mM within 5 minutes) [8]—enables researchers to use MCPA-CoA enantiomers as chiral probes for mapping active-site geometry and substrate-binding pocket chirality in acyl-CoA dehydrogenases. This application is not feasible with achiral inhibitors such as 2-octynoyl-CoA or with racemic MCPA-CoA preparations, highlighting the importance of specifying enantiomeric purity during procurement when stereochemical resolution is required.

Quote Request

Request a Quote for (methylenecyclopropyl)acetyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.